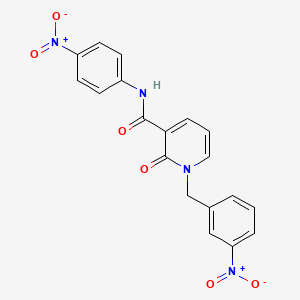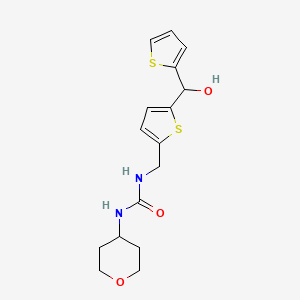
1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H20N2O3S2 and its molecular weight is 352.47. The purity is usually 95%.
BenchChem offers high-quality 1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gelation and Rheology Modification
A study by Lloyd and Steed (2011) explored the gelation capabilities of a urea-based compound, focusing on how anion identity influences the rheology and morphology of hydrogels formed at pH 1–2. They discovered that the gel's physical properties, including the elastic storage modulus, can be finely tuned through the choice of anion, highlighting the compound's potential in creating tailored hydrogel materials for various applications (Lloyd & Steed, 2011).
Enzyme Inhibition for Therapeutic Applications
Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas revealed their potential as novel acetylcholinesterase inhibitors. Vidaluc et al. (1995) synthesized a series of these compounds, optimizing the spacer length for effective interaction with enzyme hydrophobic binding sites. Their findings suggest these urea derivatives could be promising candidates for treating diseases like Alzheimer's (Vidaluc et al., 1995).
Antagonists for Neuropeptide Receptors
Fotsch et al. (2001) identified and optimized a urea derivative as a potent antagonist of the neuropeptide Y5 (NPY5) receptor, demonstrating significant in vitro potency. This research opens pathways for developing new treatments for obesity and other metabolic disorders by modulating neuropeptide activity (Fotsch et al., 2001).
Synthesis of Heterocycles
McKay et al. (1958) reported the synthesis of 1,3-di-(ω-hydroxyalkyl) ureas through the condensation of ω-amino alcohols with carbon disulphide, followed by oxidation. These compounds represent a class of symmetrically disubstituted ureas with potential applications in medicinal chemistry and material science (McKay et al., 1958).
Mécanisme D'action
Target of Action
Thiophene-based analogs have been shown to be biologically active compounds with a variety of effects . They have been used in the development of advanced compounds with diverse biological effects .
Mode of Action
It is known that thiophene derivatives exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiophene derivatives have been shown to have a variety of effects at the molecular and cellular level, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Action Environment
The action of thiophene derivatives can be influenced by a variety of factors, including the specific chemical structure of the compound, the biological system in which it is acting, and the presence of other compounds .
Propriétés
IUPAC Name |
1-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-15(13-2-1-9-22-13)14-4-3-12(23-14)10-17-16(20)18-11-5-7-21-8-6-11/h1-4,9,11,15,19H,5-8,10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWDQWACHFQHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

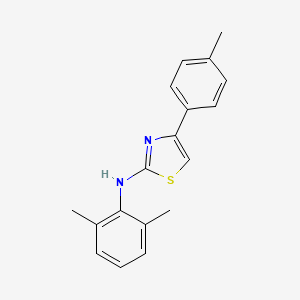
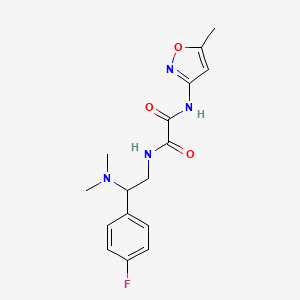

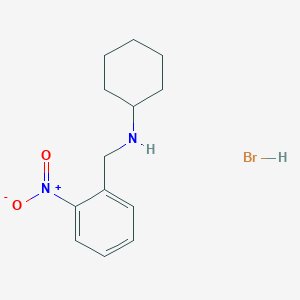



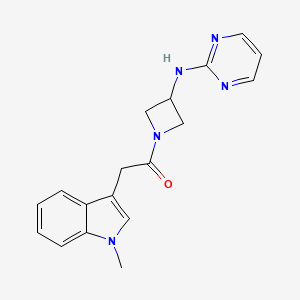
![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)
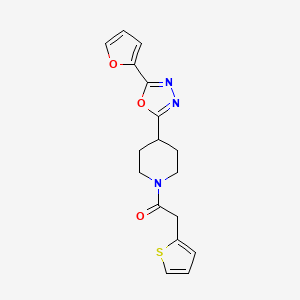
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)
![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)

